molecular formula C28H47F3O B1142201 3-Trifluoromethyl-5A-cholestan-3-OL CAS No. 118143-27-4

3-Trifluoromethyl-5A-cholestan-3-OL

Cat. No.: B1142201
CAS No.: 118143-27-4
M. Wt: 456.67
InChI Key:
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Description

3-Trifluoromethyl-5A-cholestan-3-OL is a synthetic organic compound with the molecular formula C28H47F3O and a molecular weight of 456.67 g/mol It is a derivative of cholestane, a saturated steroid, and features a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-5A-cholestan-3-OL typically involves the introduction of a trifluoromethyl group into the cholestane framework. One common method is the reaction of cholestanol with trifluoromethylating agents under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the selective introduction of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-5A-cholestan-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

3-Trifluoromethyl-5A-cholestan-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-5A-cholestan-3-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it valuable for various applications .

Properties

IUPAC Name

(5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47F3O/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-27(32,28(29,30)31)16-15-25(20,4)24(21)13-14-26(22,23)5/h18-24,32H,6-17H2,1-5H3/t19-,20+,21+,22-,23?,24+,25+,26-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDZLOYYVBYGCO-QCEVEKBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C(F)(F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)(C(F)(F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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